2-(1,3-benzodioxol-5-yl)-5-(3-ethoxyphenyl)-1,3,4-oxadiazole
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Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the oxidative cyclization of hydrazones, which can be derived from various aldehydes and aroylhydrazines, using oxidants such as chloramine-T. For example, a series of novel oxadiazoles were synthesized by the oxidative cyclization of hydrazones derived from specific benzaldehydes and aroylhydrazines, demonstrating the versatility of this synthetic route (Gaonkar, Rai, & Prabhuswamy, 2006).
Molecular Structure Analysis
The molecular structure and electronic properties of oxadiazole derivatives can be extensively analyzed through spectroscopic techniques and theoretical calculations. For instance, the photophysical and electrochemical properties of thiophene substituted 1,3,4-oxadiazole derivatives were explored using fluorescence spectroscopy and density functional theory (DFT), revealing insights into their optoelectronic applications (Thippeswamy et al., 2021).
Chemical Reactions and Properties
Oxadiazole derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. For example, the synthesis and antimicrobial studies of a new series of oxadiazoles involved their formation through oxidative cyclization followed by evaluation against microbial agents, showcasing their potential as antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(3-ethoxyphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-20-13-5-3-4-11(8-13)16-18-19-17(23-16)12-6-7-14-15(9-12)22-10-21-14/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQHKZBVHIZZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-5-(3-ethoxyphenyl)-1,3,4-oxadiazole |
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